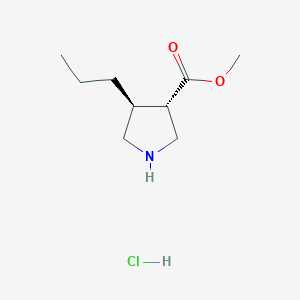

Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various catalytic systems. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another approach for synthesizing 3-amino-2-methylpyrrolidines involved reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion and nucleophilic displacement . Additionally, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was synthesized from L-aspartic acid, showcasing the versatility of starting materials for pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered nitrogen-containing ring. X-ray diffraction data for a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, revealed an orthorhombic crystalline system, which suggests that pyrrolidine derivatives can exhibit well-defined crystalline structures .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and reductive processes. For example, the synthesis of 3-methylpyrrole involved hydrolysis and decarboxylation of methyl 4-methylpyrrole-2-carboxylate . The preparation of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride involved condensation, N-alkylation, and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by substituents on the pyrrolidine ring. For instance, the lipophilicity of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs was studied, and it was found that methylation increases lipophilicity, which is correlated with the formation of CH⋯O hydrogen bonds . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was also investigated, with some derivatives showing good activity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Cheng Qing-fang (2005) developed a synthesis method for a related compound, achieving high purity and yield, which is suitable for scale-up production. This approach may be applicable to Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride (Cheng Qing-fang, 2005).

- Armel A. Agbodjan et al. (2008) described an asymmetric synthesis method for a highly substituted N-acylpyrrolidine, which could be relevant for synthesizing variations of Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride (Armel A. Agbodjan et al., 2008).

Catalytic and Medicinal Applications

- Andrea Ruiz-Olalla et al. (2015) discussed the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones, indicating potential catalytic applications for similar compounds (Andrea Ruiz-Olalla et al., 2015).

- The study by A. Kamal et al. (2004) on the chemoenzymatic synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for an antitumor compound, suggests possible medicinal chemistry applications for Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride (A. Kamal et al., 2004).

Pharmaceutical Research

- Seema S. Badi and S. M. Tuwar (2017) conducted a study on clindamycin phosphate, a compound structurally related to Methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate; hydrochloride, providing insights into its oxidation process, which could be relevant for understanding the stability and reactivity of similar compounds (Seema S. Badi & S. M. Tuwar, 2017).

Propriétés

IUPAC Name |

methyl (3S,4S)-4-propylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-10-6-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQMZVGKYNKBCF-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CNC[C@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)